

# Tributylphosphonium tetrafluoroborate

## molecular weight and formula

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### Compound of Interest

Compound Name: *Tributylphosphonium  
tetrafluoroborate*

Cat. No.: *B053054*

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## A Technical Guide to Tributylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

**Tributylphosphonium tetrafluoroborate** is a phosphonium salt that serves as a stable and easy-to-handle precursor for the tributylphosphine ligand. This ligand is valuable in organometallic chemistry, particularly as a supporting ligand in various catalytic cross-coupling reactions fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound exists as two common isomers: tri-*n*-butylphosphonium tetrafluoroborate and tri-*tert*-butylphosphonium tetrafluoroborate, both sharing the same molecular weight and chemical formula. The *tert*-butyl isomer is particularly noted for the potent electron-donating properties and significant steric bulk of its corresponding phosphine ligand, which are highly beneficial for modern catalysis.<sup>[1]</sup>

## Physicochemical Data

The key quantitative data for **tributylphosphonium tetrafluoroborate** is summarized below. It is important to distinguish between the two common isomers, as they may have different physical properties such as melting point, despite sharing the same molecular formula and weight.

Property	Value	Isomer(s)
Molecular Formula	$C_{12}H_{28}BF_4P$ [2][3]	Both
Molecular Weight	290.13 g/mol [2][3][4][5]	Both
CAS Number	113978-91-9	Tri-n-butylphosphonium
131274-22-1[2]	Tri-tert-butylphosphonium	
Linear Formula	$[CH_3(CH_2)_3]_3P \cdot HBF_4$ [5]	Tri-n-butylphosphonium
$[[CH_3(CH_2)_3]_3P]BF_4$ [6]	Tri-tert-butylphosphonium	
Melting Point	50-53 °C [5][7]	Tri-n-butylphosphonium
261 °C [4][6]	Tri-tert-butylphosphonium	

## Application in Catalysis: Palladium-Catalyzed Cross-Coupling

Tri-tert-butylphosphonium tetrafluoroborate is frequently used as a precursor to the tri-tert-butylphosphine ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions. [1][4][5] The phosphonium salt is air-stable, making it easier to handle than the pyrophoric free phosphine. [1] In a typical reaction, the salt is deprotonated in situ to generate the active phosphine ligand, which then coordinates to the palladium catalyst.

## Generalized Experimental Protocol for a Suzuki Cross-Coupling Reaction

The following is a generalized methodology for a Suzuki cross-coupling reaction using tri-tert-butylphosphonium tetrafluoroborate as a ligand precursor. Note: Specific reaction conditions (e.g., solvent, base, temperature, and reaction time) must be optimized for specific substrates.

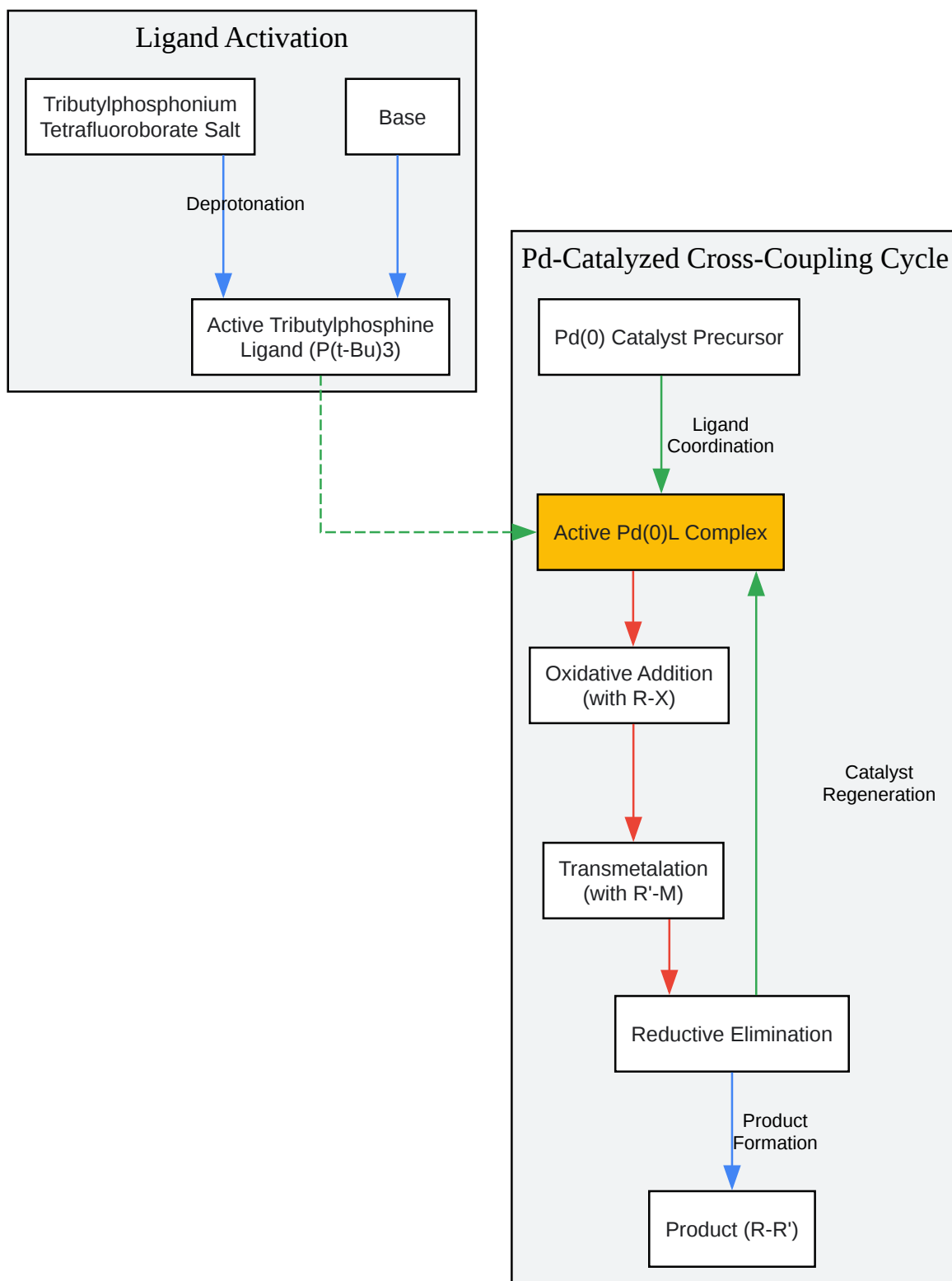
- **Reaction Setup:** A reaction vessel (e.g., a Schlenk tube or a round-bottom flask) is charged with the aryl halide (1.0 eq), the boronic acid derivative (1.1-1.5 eq), and a base (e.g.,  $K_2CO_3$ ,  $CS_2CO_3$ ,  $K_3PO_4$ ; 2.0-3.0 eq).

- **Catalyst and Ligand Precursor Addition:** A palladium source (e.g.,  $\text{Pd}(\text{OAc})_2$ ,  $\text{Pd}_2(\text{dba})_3$ ; 0.5-5 mol%) and tri-tert-butylphosphonium tetrafluoroborate (1-10 mol%) are added to the vessel.
- **Solvent Addition:** An appropriate degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added via syringe.
- **Inert Atmosphere:** The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfilling.
- **Reaction:** The mixture is heated with vigorous stirring for the required amount of time, with the reaction progress monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
- **Workup and Purification:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.

## Visualizations

### Logical Workflow for Ligand Generation and Catalytic Cycle

The following diagram illustrates the logical progression from the stable phosphonium salt to the active catalyst and its participation in a generic palladium-catalyzed cross-coupling cycle.



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Caption: Workflow of ligand activation and catalytic cycle.

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